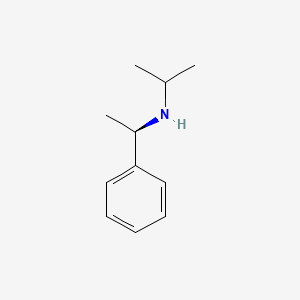

(R)-N-(1-phenylethyl)propan-2-amine

Description

BenchChem offers high-quality (R)-N-(1-phenylethyl)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-N-(1-phenylethyl)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(1R)-1-phenylethyl]propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9(2)12-10(3)11-7-5-4-6-8-11/h4-10,12H,1-3H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUIZDLZUZDWJH-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428822 | |

| Record name | (R)-N-(1-phenylethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19302-16-0 | |

| Record name | (R)-N-(1-phenylethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (R)-N-(1-phenylethyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing (R)-N-(1-phenylethyl)propan-2-amine, a chiral secondary amine of interest in pharmaceutical and chemical research. The document details three core synthesis methodologies: reductive amination, the Leuckart reaction, and transaminase-mediated synthesis. Each section includes detailed experimental protocols, quantitative data for comparison, and workflow diagrams to elucidate the reaction mechanisms and experimental processes.

Reductive Amination

Reductive amination is a widely employed and versatile method for the synthesis of amines. This approach involves the reaction of a carbonyl compound (acetone) with a primary amine ((R)-1-phenylethylamine) to form an intermediate imine, which is subsequently reduced to the target secondary amine. The chirality of the starting amine is retained throughout the process. Two common reduction methods are presented: using a chemical reducing agent (sodium triacetoxyborohydride) and catalytic hydrogenation.

Reductive Amination using Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent particularly well-suited for reductive aminations, as it reduces the intermediate iminium ion much faster than the starting ketone.[1][2] This allows for a one-pot reaction with high yields.[1]

Experimental Protocol:

-

To a solution of (R)-1-phenylethylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added acetone (1.5 eq).

-

The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired (R)-N-(1-phenylethyl)propan-2-amine.

Catalytic Hydrogenation

An alternative to chemical reducing agents is the use of catalytic hydrogenation. This "green" chemistry approach utilizes hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C), to reduce the in situ formed imine.[3]

Experimental Protocol:

-

In a pressure vessel, (R)-1-phenylethylamine (1.0 eq) and acetone (1.5 eq) are dissolved in a suitable solvent, such as methanol or ethanol.

-

A catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%) is added to the solution.

-

The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 3-5 bar).

-

The reaction mixture is stirred vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours, or until hydrogen uptake ceases.

-

After the reaction is complete, the vessel is carefully depressurized, and the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification by distillation under reduced pressure or column chromatography can be performed if necessary.

Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of carbonyl compounds using formic acid or its derivatives as both the reducing agent and the nitrogen source (in the case of ammonia).[4] For the synthesis of N-alkylated amines, a primary amine is heated with formic acid and a carbonyl compound. A key feature of this reaction is that the product is often the N-formyl derivative, which requires a subsequent hydrolysis step to yield the final amine.[4][5]

Experimental Protocol:

Step 1: N-formylation and Reduction

-

A mixture of (R)-1-phenylethylamine (1.0 eq), acetone (1.5 eq), and an excess of formic acid (e.g., 3-5 eq) is heated to reflux (typically 100-160 °C) for several hours (8-24 h).

-

The progress of the reaction can be monitored by TLC.

-

After cooling to room temperature, the excess formic acid and acetone are removed by distillation under reduced pressure.

-

The residue, containing the crude N-formyl-(R)-N-(1-phenylethyl)propan-2-amine, is taken to the next step without further purification.

Step 2: Hydrolysis

-

The crude N-formyl intermediate is treated with an aqueous solution of a strong acid (e.g., 20% HCl) or a strong base (e.g., 20% NaOH).

-

The mixture is heated to reflux for 4-12 hours until the hydrolysis is complete (monitored by TLC).

-

After cooling, the reaction mixture is made basic by the addition of a concentrated NaOH solution until a pH > 12 is reached.

-

The aqueous layer is extracted several times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to give the crude product.

-

Purification by distillation under reduced pressure will yield pure (R)-N-(1-phenylethyl)propan-2-amine.

Transaminase-Mediated Synthesis

Biocatalysis using transaminases offers a highly stereoselective and environmentally friendly route to chiral amines.[6] (R)-selective transaminases can catalyze the transfer of an amino group from an amine donor, such as isopropylamine, to a ketone, in this case, acetophenone, to produce the desired (R)-amine. This method is particularly advantageous for achieving high enantiomeric purity.[6][7]

Experimental Protocol:

-

A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5-8.5) is prepared.

-

To this solution are added acetophenone (1.0 eq), isopropylamine (as the amine donor, typically in large excess, e.g., 10-20 eq), and pyridoxal 5'-phosphate (PLP) as a cofactor (typically 1 mM).

-

The reaction is initiated by the addition of a suitable (R)-selective ω-transaminase (whole cells or purified enzyme).

-

The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours.

-

The reaction progress and enantiomeric excess of the product are monitored by chiral high-performance liquid chromatography (HPLC).

-

Upon completion, the enzyme is removed by centrifugation (if using whole cells) or filtration.

-

The pH of the supernatant is adjusted to >12 with a strong base (e.g., NaOH).

-

The product is extracted with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

-

Further purification can be achieved by column chromatography or distillation.

References

- 1. Sodium triacetoxyborohydride [organic-chemistry.org]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

- 6. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

(R)-N-(1-phenylethyl)propan-2-amine spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Analysis of (R)-N-(1-phenylethyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the spectroscopic data for (R)-N-(1-phenylethyl)propan-2-amine (C₁₁H₁₇N), a secondary amine with a chiral center, making it a valuable building block in chiral synthesis and pharmacology.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Molecular Structure and Properties

-

IUPAC Name: N-[(1R)-1-phenylethyl]propan-2-amine[2]

-

Structure: A phenylethyl group attached to a propan-2-amine (isopropylamine) moiety.[1]

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for (R)-N-(1-phenylethyl)propan-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.[1]

Table 1: Predicted ¹H-NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet | 5H |

| Chiral Methine (C₆H₅-CH -N) | ~3.80 | Quartet | 1H |

| Isopropyl Methine (CH -(CH₃)₂) | ~2.80 - 3.00 | Septet | 1H |

| Amine (NH ) | Variable (broad) | Singlet | 1H |

| Chiral Methine Methyl (CH -CH₃) | ~1.30 | Doublet | 3H |

| Isopropyl Methyls (CH-(CH₃ )₂) | ~1.00 - 1.10 | Doublet | 6H |

Note: The amine proton's chemical shift is variable and depends on solvent and concentration. Adding D₂O will cause this signal to disappear, confirming its identity.[4]

Table 2: Predicted ¹³C-NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Phenyl (Ar-C, quaternary) | ~145 |

| Phenyl (Ar-CH) | ~126 - 128 |

| Chiral Methine (C H-N) | ~58 - 62 |

| Isopropyl Methine (C H-N) | ~45 - 50 |

| Chiral Methine Methyl (CH-C H₃) | ~22 - 25 |

| Isopropyl Methyls (CH-(C H₃)₂) | ~20 - 23 |

Note: Carbons directly attached to the nitrogen atom are deshielded and typically appear in the 10-65 ppm range.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a secondary amine, (R)-N-(1-phenylethyl)propan-2-amine exhibits characteristic absorptions.[5]

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity/Shape |

| N-H | Stretch | 3300 - 3500 | Weak-Medium, Sharp (single peak for 2° amine) |

| C-H (sp³) | Stretch | 2850 - 2970 | Medium-Strong |

| C-H (sp²) | Stretch | 3000 - 3100 | Weak-Medium |

| C=C (Aromatic) | Stretch | ~1600, ~1450-1500 | Medium-Weak |

| C-N (Aliphatic) | Stretch | 1000 - 1250 | Medium |

| N-H | Wag | 650 - 900 | Broad |

Note: Secondary amines show a single N-H stretch band, unlike primary amines which show two. Tertiary amines show none in this region.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data

| Feature | m/z Value | Description |

| Molecular Ion [M]⁺ | 163 | Consistent with the nitrogen rule (odd molecular weight for one nitrogen atom).[4][8] |

| Base Peak / Major Fragment | 148 | [M-CH₃]⁺ via α-cleavage of a methyl from the isopropyl group. |

| Major Fragment | 72 | [CH(CH₃)₂NHCH₃]⁺ via α-cleavage (benzylic cleavage). |

| Other Fragments | 105, 91 | Fragments corresponding to the phenylethyl moiety. |

Note: The dominant fragmentation pathway for amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom, resulting in a resonance-stabilized, nitrogen-containing cation.[7][8]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-20 mg of the amine sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[9]

-

Transfer: Using a pipette, carefully transfer the homogenous solution into a clean 5 mm NMR tube to a height of 4-5 cm.[9]

-

Cleaning: Wipe the outside of the NMR tube with a lint-free tissue and a solvent like ethanol to remove any contaminants.[9]

-

Instrument Setup: Place the NMR tube into a spinner turbine, adjust the depth using a gauge, and insert it into the NMR spectrometer.

-

Acquisition:

-

Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[9]

-

Shimming: The magnetic field homogeneity is optimized to improve signal resolution and shape.[9]

-

Tuning: The probe is tuned to the specific nucleus being analyzed (e.g., ¹H or ¹³C).[9]

-

Data Collection: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence) and begin the experiment.[9]

-

IR Spectroscopy Protocol (ATR FT-IR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean. Record a background spectrum.

-

Sample Application: Place a small drop of the liquid amine sample directly onto the ATR crystal.

-

Data Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Initiate the scan to acquire the infrared spectrum. The instrument measures the absorption of infrared radiation at different wavenumbers.[6]

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy beam of electrons. This process, known as Electron Ionization (EI), knocks an electron off the molecule to form a positive molecular ion [M]⁺.[10]

-

Fragmentation: The high energy of the EI process causes the molecular ions to fragment into smaller, positively charged ions and neutral radicals.[10]

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[10]

-

Detection: A detector measures the abundance of ions at each m/z value, generating the mass spectrum.[10]

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. N-(1-phenylethyl)propan-2-amine | 87861-38-9 | Benchchem [benchchem.com]

- 2. (R)-N-(1-phenylethyl)propan-2-amine | C11H17N | CID 7577682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy (R)-N-(1-phenylethyl)propan-2-amine (EVT-7905052) [evitachem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. GCMS Section 6.15 [people.whitman.edu]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

Analysis of (R)-N-(1-phenylethyl)propan-2-amine: A Guide to Crystal Structure Determination and Biological Context

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the analytical process for determining the crystal structure of chiral small molecules, with a specific focus on (R)-N-(1-phenylethyl)propan-2-amine. While a solved crystal structure for (R)-N-(1-phenylethyl)propan-2-amine is not publicly available in crystallographic databases as of the date of this publication, this document outlines the necessary experimental protocols for its determination, from crystallization to single-crystal X-ray diffraction analysis. Furthermore, it explores the relevant biological context of phenylethylamine derivatives by illustrating a key signaling pathway. This guide serves as a valuable resource for researchers undertaking the structural elucidation of this and similar chiral amines.

Introduction

(R)-N-(1-phenylethyl)propan-2-amine is a chiral secondary amine belonging to the phenylethylamine class of compounds. Molecules in this class are known for their biological activity, often interacting with neurotransmitter systems in the central nervous system.[1][2] The precise three-dimensional arrangement of atoms, or crystal structure, is fundamental to understanding a molecule's physicochemical properties, stability, and biological function. Single-crystal X-ray diffraction (SCXRD) is the definitive method for obtaining this information, providing precise data on bond lengths, bond angles, and conformation.[3][4]

This document details the methodologies required to perform a crystal structure analysis of (R)-N-(1-phenylethyl)propan-2-amine and presents its known physicochemical properties. It also provides a visualization of the general workflow for such an analysis and a plausible signaling pathway for phenylethylamine derivatives.

Physicochemical Properties

While crystallographic data is not available, other key properties of (R)-N-(1-phenylethyl)propan-2-amine have been documented. These are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₇N | [5][6] |

| Molecular Weight | 163.26 g/mol | [5][7] |

| CAS Number | 19302-16-0 | [5][6] |

| IUPAC Name | N-[(1R)-1-phenylethyl]propan-2-amine | [5] |

| Appearance | Colorless to pale yellow liquid | [8] |

| Boiling Point | Approx. 200 °C | [8] |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); less soluble in water. The hydrochloride salt exhibits increased water solubility. | [7][8] |

| Predicted pKa | 9.77 ± 0.29 | [6] |

Experimental Protocols

The following sections describe generalized but detailed protocols for the crystallization and subsequent structural analysis of a chiral amine like (R)-N-(1-phenylethyl)propan-2-amine.

Crystallization of a Chiral Amine

Obtaining high-quality single crystals is the most critical and often the most challenging step in a crystal structure determination.[3] For chiral amines, which can be oils or low-melting solids at room temperature, forming a salt (e.g., a hydrochloride or tartrate) is a common strategy to increase the likelihood of crystallization.[9]

Objective: To produce single crystals of (R)-N-(1-phenylethyl)propan-2-amine or its salt suitable for SCXRD (typically >0.1 mm in all dimensions).

Materials:

-

(R)-N-(1-phenylethyl)propan-2-amine

-

Hydrochloric acid (e.g., 2M in diethyl ether) or L-(+)-tartaric acid

-

A range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, isopropanol, water)

-

Small, clean glass vials (e.g., 1-4 mL)

-

Micro-syringes and filters

-

Beakers or jars for diffusion setups

Procedure:

-

Salt Formation (Optional but Recommended):

-

Dissolve a known quantity of (R)-N-(1-phenylethyl)propan-2-amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

-

Stoichiometrically add the acid (e.g., HCl in ether) dropwise while stirring.

-

If a precipitate forms, it can be collected and used as the starting material for crystallization screening. If no precipitate forms, the solution can be used directly.

-

-

Crystallization Screening using various techniques:

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the compound (or its salt) in a chosen solvent or solvent mixture.[10]

-

Filter the solution into a clean vial to remove any dust or particulate matter.

-

Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow solvent evaporation.[10]

-

Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.[11]

-

-

Vapor Diffusion (Liquid/Vapor):

-

Dissolve the compound in a "good" solvent (one in which it is readily soluble) in a small, open inner vial.[12]

-

Place this inner vial inside a larger, sealed jar or beaker that contains a small amount of a volatile "anti-solvent" (a solvent in which the compound is poorly soluble).[12][13]

-

The anti-solvent vapor will slowly diffuse into the solution in the inner vial, reducing the compound's solubility and promoting crystallization.[13]

-

-

Solvent Layering (Liquid/Liquid Diffusion):

-

Slow Cooling:

-

Prepare a saturated solution of the compound at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, or even lower in a refrigerator or cryo-bath.[15]

-

The decrease in solubility upon cooling can induce crystallization.

-

-

-

Crystal Harvesting:

-

Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop.

-

Quickly wash the crystals with a small amount of the anti-solvent to remove residual mother liquor and allow them to dry.

-

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using SCXRD.

Objective: To determine the precise atomic arrangement, bond lengths, bond angles, and absolute configuration of the molecule in the crystalline state.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα), a goniometer, and a detector.[16]

-

Cryo-system for low-temperature data collection (typically 100 K).

-

Computer with software for data collection, processing, structure solution, and refinement (e.g., APEX2, SHELXL, Olex2).[4][17]

Procedure:

-

Crystal Mounting and Screening:

-

A suitable single crystal is selected under a microscope and mounted on a loop or glass fiber.

-

The mounted crystal is placed on the diffractometer's goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

A preliminary set of diffraction images is collected to determine the crystal quality and the unit cell parameters.[18]

-

-

Data Collection:

-

A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. This process can take several hours.[18]

-

The instrument records the position and intensity of thousands of diffracted X-ray reflections.

-

-

Data Reduction and Processing:

-

The raw diffraction images are processed. This involves integrating the intensities of each reflection and applying corrections for experimental factors like absorption.

-

The software determines the crystal's space group and generates a file containing the indexed reflections and their intensities (an .hkl file).

-

-

Structure Solution:

-

This step addresses the "phase problem" in crystallography. Since the phases of the diffracted waves cannot be measured directly, they must be calculated.[3]

-

For small molecules, "direct methods" or "intrinsic phasing" are typically used to generate an initial electron density map.[17]

-

From this initial map, a preliminary model of the molecule's structure can be built.

-

-

Structure Refinement:

-

The initial structural model is refined against the experimental diffraction data using least-squares methods.[19][20][21]

-

This iterative process adjusts atomic positions, occupancies, and atomic displacement parameters (thermal ellipsoids) to improve the agreement between the calculated diffraction pattern from the model and the observed pattern.[21]

-

Hydrogen atoms are typically placed in calculated positions.

-

For chiral molecules in non-centrosymmetric space groups, the absolute configuration is determined, often by calculating the Flack parameter.[21]

-

-

Validation and Deposition:

-

The final refined structure is validated using various crystallographic metrics (e.g., R-factors) to ensure its quality and chemical reasonableness.

-

The final atomic coordinates and experimental data are typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), in the form of a Crystallographic Information File (CIF).

-

Visualizations

General Workflow of Crystal Structure Analysis

The following diagram illustrates the logical flow of tasks involved in determining the crystal structure of a small molecule.

Caption: General workflow for small molecule crystal structure analysis.

Plausible Signaling Pathway for Phenylethylamine Derivatives

Phenylethylamines are known to interact with monoamine neurotransmitter systems. They can act as agonists for the Trace Amine-Associated Receptor 1 (TAAR1) and can also interact with the Dopamine Transporter (DAT), leading to an increase in extracellular dopamine.[1][2][22]

Caption: Phenylethylamine interaction with dopaminergic signaling.

Conclusion

While the definitive crystal structure of (R)-N-(1-phenylethyl)propan-2-amine remains to be determined and published, this guide provides the essential framework and detailed protocols for its elucidation. The methodologies for crystallization and single-crystal X-ray diffraction are well-established and, when applied systematically, should yield the precise three-dimensional atomic arrangement of this chiral amine. Understanding this structure is a critical step in correlating its physical properties with its biological activity, particularly its interactions within the dopaminergic pathways of the central nervous system. The information presented here serves as a practical guide for researchers in structural chemistry and drug development.

References

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. (R)-N-(1-phenylethyl)propan-2-amine | C11H17N | CID 7577682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. N-(1-phenylethyl)propan-2-amine | 87861-38-9 | Benchchem [benchchem.com]

- 8. Buy (R)-N-(1-phenylethyl)propan-2-amine (EVT-7905052) [evitachem.com]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. Slow Evaporation Method [people.chem.umass.edu]

- 11. unifr.ch [unifr.ch]

- 12. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]

- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 14. depts.washington.edu [depts.washington.edu]

- 15. How To Grow Crystals » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 16. iki-labs.bgu.ac.il [iki-labs.bgu.ac.il]

- 17. sssc.usask.ca [sssc.usask.ca]

- 18. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 19. X-Ray Crystallography - Refinement [my.yetnet.ch]

- 20. fiveable.me [fiveable.me]

- 21. books.rsc.org [books.rsc.org]

- 22. β-phenylethylamine Requires the Dopamine Transporter to Increase Extracellular Dopamine in C. elegans Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of (R)-N-(1-phenylethyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of the chiral secondary amine, (R)-N-(1-phenylethyl)propan-2-amine. Given the importance of these physicochemical properties in drug development and chemical synthesis, this document outlines detailed experimental protocols for solubility assessment in various media and for conducting forced degradation studies under a range of stress conditions. While specific quantitative data for this compound is not extensively available in public literature, this guide establishes a robust methodology for generating such critical data. The protocols are based on established principles for the analysis of amine-containing compounds and regulatory guidelines for stability-indicating studies. This document is intended to be a practical resource for researchers, enabling the systematic characterization of (R)-N-(1-phenylethyl)propan-2-amine and structurally related molecules.

Introduction

(R)-N-(1-phenylethyl)propan-2-amine is a secondary amine with the chemical formula C₁₁H₁₇N[1]. Its structure, featuring a chiral center, makes it a valuable building block in asymmetric synthesis and a compound of interest in medicinal chemistry[1][2]. The development of any new chemical entity for pharmaceutical or other applications requires a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability.

Solubility influences bioavailability, formulation development, and purification processes. Stability is paramount for determining shelf-life, storage conditions, and identifying potential degradation products that could impact efficacy or safety. This guide presents a systematic approach to investigating the solubility and stability of (R)-N-(1-phenylethyl)propan-2-amine.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N | [1][3][4] |

| Molecular Weight | 163.26 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Predicted pKa | 9.77 ± 0.29 | [3] |

Solubility Studies

The solubility of (R)-N-(1-phenylethyl)propan-2-amine is expected to be low in aqueous media for the free base, a common characteristic for amines with more than four carbon atoms. Its hydrochloride salt form is anticipated to have significantly higher water solubility[1]. Solubility in organic solvents such as ethanol and dichloromethane is generally good[2].

Experimental Protocol: Equilibrium Solubility Determination

This protocol aims to determine the equilibrium solubility of (R)-N-(1-phenylethyl)propan-2-amine and its hydrochloride salt in various solvents at different temperatures.

Materials:

-

(R)-N-(1-phenylethyl)propan-2-amine (free base)

-

(R)-N-(1-phenylethyl)propan-2-amine HCl

-

Purified water (Milli-Q or equivalent)

-

Phosphate buffered saline (PBS), pH 7.4

-

0.1 M HCl

-

0.1 M NaOH

-

Ethanol, Methanol, Isopropanol

-

Dichloromethane, Ethyl Acetate

-

Scintillation vials or sealed glass tubes

-

Shaking incubator or orbital shaker

-

Calibrated pH meter

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Add an excess amount of the compound (e.g., 10-20 mg) to a vial containing a known volume (e.g., 2 mL) of the desired solvent. The excess solid should be visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand for a short period to let undissolved solids settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

-

Quantify the concentration of the dissolved compound using a validated stability-indicating HPLC method.

-

For pH-dependent solubility, measure the pH of the saturated aqueous solutions.

Data Presentation: Solubility Data

The results of the solubility studies should be summarized in a clear, tabular format.

Table 1: Equilibrium Solubility of (R)-N-(1-phenylethyl)propan-2-amine (Free Base)

| Solvent | Temperature (°C) | Solubility (mg/mL) | pH (for aqueous) |

| Purified Water | 25 | [Data] | [Data] |

| Purified Water | 37 | [Data] | [Data] |

| PBS (pH 7.4) | 37 | [Data] | [Data] |

| 0.1 M HCl | 25 | [Data] | [Data] |

| 0.1 M NaOH | 25 | [Data] | [Data] |

| Ethanol | 25 | [Data] | N/A |

| Dichloromethane | 25 | [Data] | N/A |

Table 2: Equilibrium Solubility of (R)-N-(1-phenylethyl)propan-2-amine HCl

| Solvent | Temperature (°C) | Solubility (mg/mL) | pH |

| Purified Water | 25 | [Data] | [Data] |

| Purified Water | 37 | [Data] | [Data] |

| PBS (pH 7.4) | 37 | [Data] | [Data] |

| Ethanol | 25 | [Data] | N/A |

Stability Studies (Forced Degradation)

Forced degradation, or stress testing, is crucial for identifying potential degradation products and pathways, which informs the development of stability-indicating analytical methods[5][6][7]. These studies involve exposing the compound to conditions more severe than accelerated stability testing[8][9].

Experimental Protocol: Forced Degradation Studies

This protocol outlines the conditions for stress testing (R)-N-(1-phenylethyl)propan-2-amine. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[8].

Materials:

-

(R)-N-(1-phenylethyl)propan-2-amine

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Solvents for sample preparation (e.g., acetonitrile, water)

-

Calibrated oven

-

Photostability chamber (ICH Q1B compliant)

-

HPLC-UV/DAD system

-

LC-MS system for peak identification

Procedure:

-

Acid Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 M HCl.

-

Heat the solution (e.g., at 60-80 °C) and withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of base before HPLC analysis.

-

-

Base Hydrolysis:

-

Dissolve the compound and add 0.1 M NaOH.

-

Follow the same heating and sampling procedure as for acid hydrolysis.

-

Neutralize the samples with an equivalent amount of acid before analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Monitor the reaction over time (e.g., up to 24 hours).

-

Analyze samples directly or after quenching the reaction if necessary. Amines are susceptible to oxidation, which can lead to N-oxides or other degradation products[6].

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80 °C) in an oven.

-

Separately, expose a solution of the compound to the same temperature.

-

Analyze samples at various time points.

-

-

Photolytic Degradation:

-

Expose solid compound and a solution of the compound to light conditions as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

-

Keep control samples protected from light.

-

The photodegradation of amines can be influenced by the presence of other substances like nitrates, proceeding via hydroxyl radical attack[10][11].

-

Analysis:

-

All stressed samples should be analyzed by a suitable stability-indicating method, typically reverse-phase HPLC with UV detection. A diode array detector (DAD) is useful for assessing peak purity.

-

Compare the chromatograms of stressed samples to that of an unstressed control to identify degradation products.

-

Calculate the percentage of degradation and the relative amounts of each degradant.

-

Use LC-MS to obtain mass data on the degradation products to aid in their structural elucidation.

Data Presentation: Stability Data

Summarize the findings from the forced degradation studies in a table.

Table 3: Summary of Forced Degradation Studies on (R)-N-(1-phenylethyl)propan-2-amine

| Stress Condition | Time (hours) | Assay of Active (%) | Major Degradation Products (% Area) | Observations |

| Control | 24 | [Data] | [Data] | No significant degradation. |

| 0.1 M HCl, 60°C | 24 | [Data] | RRT 0.85: [Data] | Significant degradation observed. |

| 0.1 M NaOH, 60°C | 24 | [Data] | RRT 0.92: [Data] | Moderate degradation. |

| 3% H₂O₂, RT | 24 | [Data] | RRT 1.15: [Data] | Rapid degradation. |

| Heat (80°C, solid) | 72 | [Data] | [Data] | Stable. |

| Heat (80°C, solution) | 72 | [Data] | RRT 0.95: [Data] | Minor degradation. |

| Photolytic (ICH Q1B) | - | [Data] | RRT 1.20: [Data] | Light sensitive. |

RRT = Relative Retention Time

Potential Degradation Pathways

Based on the chemical structure of a secondary phenylethylamine, several degradation pathways can be anticipated.

-

Oxidation: The amine functionality is susceptible to oxidation, potentially forming N-oxides, hydroxylamines, or imines[2][6]. The benzylic position is also prone to oxidation.

-

Photodegradation: Exposure to light, especially in the presence of photosensitizers, can lead to complex degradation pathways, including reactions initiated by hydroxyl radicals[10][11].

-

Dealkylation: Cleavage of the N-isopropyl or N-(1-phenylethyl) bond could occur under harsh acidic or thermal conditions.

Conclusion

This technical guide provides a structured methodology for the comprehensive evaluation of the solubility and stability of (R)-N-(1-phenylethyl)propan-2-amine. Adherence to these protocols will generate the necessary data to support formulation development, define appropriate storage and handling conditions, and meet regulatory requirements for drug development. The successful execution of these studies will provide a foundational understanding of the compound's behavior, ensuring its quality, safety, and efficacy in its intended applications.

References

- 1. N-(1-phenylethyl)propan-2-amine | 87861-38-9 | Benchchem [benchchem.com]

- 2. Buy (R)-N-(1-phenylethyl)propan-2-amine (EVT-7905052) [evitachem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. (R)-N-(1-phenylethyl)propan-2-amine | C11H17N | CID 7577682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijsdr.org [ijsdr.org]

- 6. ijrpp.com [ijrpp.com]

- 7. biopharmaspec.com [biopharmaspec.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide on the Potential Biological Activities of (R)-N-(1-phenylethyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-(1-phenylethyl)propan-2-amine is a chiral secondary amine belonging to the phenethylamine class of compounds. This technical guide synthesizes the available scientific information regarding its potential biological activities, with a primary focus on its role as an inhibitor of monoamine oxidase B (MAO-B). This document provides a comprehensive overview of its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation. Quantitative data from related compounds are presented to offer a comparative context for its potential potency.

Introduction

Phenethylamine and its derivatives are a well-established class of compounds with significant pharmacological effects on the central nervous system.[1] Their structural similarity to endogenous monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin allows them to interact with various components of the monoaminergic system. A key enzyme in the metabolism of these neurotransmitters is monoamine oxidase (MAO), which exists in two isoforms, MAO-A and MAO-B.[2] Selective inhibitors of MAO-B are of particular interest in neuropharmacology, as they can increase the synaptic concentration of dopamine and are therefore investigated for the treatment of Parkinson's disease and other neurological disorders.[3] (R)-N-(1-phenylethyl)propan-2-amine has been identified as a compound of interest within this class, with its primary biological target suggested to be amine oxidase [flavin-containing] B, another term for MAO-B.

Core Biological Activity: Monoamine Oxidase B (MAO-B) Inhibition

The principal hypothesized biological activity of (R)-N-(1-phenylethyl)propan-2-amine is the selective and reversible inhibition of monoamine oxidase B (MAO-B).[4]

Mechanism of Action

MAO-B is a flavin-containing enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of monoamine neurotransmitters, with a preference for phenylethylamine and benzylamine.[2] By inhibiting MAO-B, (R)-N-(1-phenylethyl)propan-2-amine would prevent the breakdown of these neurotransmitters, leading to an increase in their concentrations in the synaptic cleft. This modulation of neurotransmitter levels is the basis for the therapeutic potential of MAO-B inhibitors. The "(R)" stereochemistry of the compound is crucial for its specific interaction with the active site of the enzyme.

Signaling Pathway

The inhibition of MAO-B by (R)-N-(1-phenylethyl)propan-2-amine directly impacts the dopaminergic signaling pathway. Increased levels of dopamine in the synapse lead to enhanced activation of dopamine receptors on postsynaptic neurons, which can help to alleviate the motor symptoms associated with Parkinson's disease.

Quantitative Data

| Compound | Target | Activity Type | Value (µM) | Reference |

| N-Methyl-2-phenylmaleimide | MAO-B | Ki | 3.49 | [5] |

| 1-Methyl-3-phenylpyrrole | MAO-B | Ki | 118 | [5] |

| 4h (N-arylated heliamine derivative) | MAO-B | IC50 | 1.55 | [3] |

| 4i (N-arylated heliamine derivative) | MAO-B | IC50 | 13.5 | [3] |

| 4j (N-arylated heliamine derivative) | MAO-B | IC50 | 5.08 | [3] |

| ACH10 (Acyl hydrazine derivative) | MAO-B | IC50 | 0.14 | [6] |

| ACH14 (Acyl hydrazine derivative) | MAO-B | IC50 | 0.15 | [6] |

| S5 (Pyridazinobenzylpiperidine derivative) | MAO-B | IC50 | 0.203 | |

| S16 (Pyridazinobenzylpiperidine derivative) | MAO-B | IC50 | 0.979 | |

| Compound 1 (4-(Benzyloxy)phenyl derivative) | MAO-B | IC50 | 0.009 | [5] |

| Compound 38 (Dimethoxy-halogenated chalcone) | MAO-B | IC50 | 0.067 | [5] |

| Compound 39 (Dimethoxy-halogenated chalcone) | MAO-B | IC50 | 0.118 | [5] |

Experimental Protocols

The following is a detailed methodology for a fluorometric monoamine oxidase B (MAO-B) inhibitor screening assay, which can be adapted to quantify the inhibitory potential of (R)-N-(1-phenylethyl)propan-2-amine.

Principle

The assay is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO-B substrate (e.g., tyramine or benzylamine). In the presence of a horseradish peroxidase (HRP) catalyst, H₂O₂ reacts with a probe to produce a fluorescent product. The rate of fluorescence increase is proportional to the MAO-B activity. An inhibitor will decrease the rate of this reaction.

Materials and Reagents

-

96-well black microplate with a flat bottom

-

Multi-well fluorometric plate reader (Excitation/Emission = 535/587 nm)

-

MAO-B enzyme (human recombinant)

-

MAO-B substrate (e.g., Tyramine or Benzylamine)

-

MAO-B Assay Buffer

-

Fluorometric Probe (e.g., Amplex Red, Resorufin-based probes)

-

Horseradish Peroxidase (HRP)

-

Positive Control Inhibitor (e.g., Selegiline, Pargyline)

-

Test Compound: (R)-N-(1-phenylethyl)propan-2-amine

-

Dimethyl sulfoxide (DMSO) for compound dissolution

Experimental Workflow

Detailed Procedure

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. The test compound, (R)-N-(1-phenylethyl)propan-2-amine, and the positive control should be dissolved in DMSO to create stock solutions, which are then serially diluted in assay buffer to the desired concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

-

Plate Setup:

-

Test Wells: Add 10 µL of each dilution of (R)-N-(1-phenylethyl)propan-2-amine.

-

Positive Control Wells: Add 10 µL of the positive control inhibitor (e.g., Selegiline).

-

Enzyme Control Wells (100% activity): Add 10 µL of assay buffer containing the same percentage of DMSO as the test wells.

-

Blank Wells (no enzyme): Add 10 µL of assay buffer.

-

-

Enzyme Addition: Add 40 µL of the MAO-B enzyme solution to all wells except the blank wells.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Prepare a substrate working solution containing the MAO-B substrate, fluorometric probe, and HRP in assay buffer. Add 50 µL of this working solution to all wells to start the reaction.

-

Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader and measure the fluorescence intensity (Ex/Em = 535/587 nm) every minute for 10 to 40 minutes.

-

Data Analysis:

-

For each well, plot the fluorescence intensity versus time.

-

Determine the rate of the reaction (slope) from the linear portion of the curve.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Well) / Rate of Enzyme Control] x 100

-

Plot the % inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Other Potential Biological Activities

While the primary focus is on MAO-B inhibition, the structural similarity of (R)-N-(1-phenylethyl)propan-2-amine to other phenethylamines suggests potential interactions with other biological targets. For instance, its structural isomer, N-isopropylbenzylamine, has been reported to increase nitric oxide levels in vitro, leading to cytotoxicity in neuronal cell lines.[6] However, it is crucial to note that this activity has not been directly demonstrated for the (R)-enantiomer and requires specific investigation. Further research could also explore its affinity for other monoamine transporters and receptors.

Conclusion

(R)-N-(1-phenylethyl)propan-2-amine shows significant promise as a selective inhibitor of monoamine oxidase B. Its potential to modulate dopaminergic neurotransmission warrants further investigation for its therapeutic applications in neurodegenerative diseases. The experimental protocols outlined in this guide provide a robust framework for the quantitative assessment of its biological activity. Future research should focus on obtaining precise IC50 and Ki values for its interaction with MAO-B, as well as exploring its selectivity profile against MAO-A and other related biological targets to fully characterize its pharmacological profile.

References

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]

- 5. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Unveiling the Enigmatic (R)-N-(1-phenylethyl)propan-2-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-(1-phenylethyl)propan-2-amine, also known as (R)-N-isopropylamphetamine, is a chiral psychostimulant belonging to the substituted amphetamine class. This technical guide provides an in-depth exploration of its discovery, historical context, synthesis, and pharmacological profile. While its stimulant activity is attenuated compared to its parent compound, amphetamine, the introduction of the N-isopropyl group significantly extends its duration of action. This document collates available quantitative data, details experimental protocols for its synthesis, and visualizes key conceptual frameworks to serve as a comprehensive resource for the scientific community.

Discovery and History

(R)-N-(1-phenylethyl)propan-2-amine was discovered by a team of researchers at the Swedish pharmaceutical company Astra Läkemedel AB.[1] The discovery was part of a broader investigation into novel amphetamine derivatives with modified pharmacological profiles. The key invention is detailed in a Canadian patent filed in the late 1970s, which describes a series of N-substituted amphetamine analogs. While the exact date of the initial synthesis is not publicly documented, the patent publication in 1980 marks a significant point in its history.

The primary motivation behind the development of N-substituted amphetamines was to modulate the parent compound's therapeutic window and side-effect profile. Early research indicated that altering the substituent on the amine nitrogen could significantly impact the compound's potency, duration of action, and metabolic fate.

Physicochemical Properties

A summary of the key physicochemical properties of N-isopropylamphetamine is presented in the table below. This data is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| IUPAC Name | (R)-N-(1-phenylethyl)propan-2-amine | PubChem |

| Common Name | (R)-N-isopropylamphetamine | Wikipedia[1] |

| Molecular Formula | C₁₂H₁₉N | PubChem[2] |

| Molecular Weight | 177.29 g/mol | PubChem[2] |

| XLogP3 | 2.9 | PubChem[2] |

| pKa (predicted) | 10.5 | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Appearance | Not available |

Synthesis

The synthesis of (R)-N-(1-phenylethyl)propan-2-amine can be achieved through stereospecific synthetic routes. A common and effective method is reductive amination, which involves the reaction of a ketone with an amine in the presence of a reducing agent. To obtain the desired (R)-enantiomer, a chiral starting material or a chiral auxiliary is required.

Experimental Protocol: Stereospecific Reductive Amination

This protocol is a representative method for the synthesis of (R)-N-(1-phenylethyl)propan-2-amine, adapted from established procedures for analogous compounds.

Materials:

-

Phenyl-2-propanone (P2P)

-

(R)-(-)-2-aminopropane (or isopropylamine with a chiral resolving agent)

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (in diethyl ether or isopropanol) for salt formation (optional)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve phenyl-2-propanone (1 equivalent) and (R)-(-)-2-aminopropane (1.1 equivalents) in the chosen solvent (DCM or DCE).

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

-

Reduction: Slowly add the reducing agent (STAB or NaBH₃CN, 1.5 equivalents) to the reaction mixture in portions.

-

Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer. Extract the aqueous layer with the solvent (2 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel.

-

Salt Formation (Optional): For easier handling and improved stability, the freebase can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and adding a solution of hydrochloric acid in the same or a miscible solvent. The resulting precipitate can be collected by filtration and dried.

Below is a conceptual workflow of the synthesis.

Pharmacology

The pharmacological profile of (R)-N-(1-phenylethyl)propan-2-amine is characterized by its interaction with monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin from the synaptic cleft.

Mechanism of Action

Like other amphetamine derivatives, (R)-N-(1-phenylethyl)propan-2-amine is believed to act as a releasing agent and a reuptake inhibitor at monoamine transporters.[3][4] Its primary mechanism involves reversing the direction of transport, leading to an increase in the extracellular concentrations of these neurotransmitters. The N-isopropyl substitution, however, modifies its potency and selectivity compared to amphetamine and methamphetamine.

The interaction with monoamine transporters is a complex process that can be conceptualized as a multi-step cycle.

Pharmacokinetics

The seminal work by Testa and Salvesen in 1980 provided a quantitative structure-activity relationship (QSAR) study on the pharmacokinetics of N-substituted amphetamines in humans. Their findings are crucial for understanding the disposition of (R)-N-(1-phenylethyl)propan-2-amine.

Key Findings from Testa and Salvesen (1980):

-

Lipophilicity: The urinary excretion of N-substituted amphetamines decreases with increasing lipophilicity. The N-isopropyl group increases the lipophilicity of the amphetamine backbone.

-

N-Dealkylation: The rate of N-dealkylation, a major metabolic pathway, is influenced by both lipophilicity and steric hindrance. While increased lipophilicity can enhance enzyme affinity, the bulky isopropyl group may sterically hinder the enzymatic process.

These factors contribute to the prolonged duration of action observed with N-isopropylamphetamine compared to amphetamine.

| Parameter | Influence of N-isopropyl group | Consequence |

| Lipophilicity | Increased | Decreased renal excretion |

| Steric Hindrance at N-atom | Increased | Potentially slower N-dealkylation |

| Overall Duration of Action | Increased | Longer-lasting effects |

Receptor and Transporter Binding Profile

Detailed quantitative data on the binding affinities (Ki) and functional activities (IC50 for uptake inhibition or EC50 for release) of the pure (R)-enantiomer of N-isopropylamphetamine at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are not extensively reported in publicly available literature. However, based on the general structure-activity relationships of amphetamines, it is expected to have a higher affinity for DAT and NET over SERT. The (S)-enantiomer of amphetamines is generally more potent than the (R)-enantiomer at these transporters.[3]

In Vivo Effects

Specific in vivo studies on the behavioral and physiological effects of (R)-N-(1-phenylethyl)propan-2-amine are limited. General effects of central nervous system stimulants include increased locomotor activity, stereotyped behaviors, and changes in physiological parameters such as heart rate and blood pressure. The reduced stimulant potency and extended duration of action of N-isopropylamphetamine would likely translate to a less intense but more prolonged behavioral activation compared to amphetamine.

Conclusion

(R)-N-(1-phenylethyl)propan-2-amine represents an intriguing modification of the amphetamine scaffold. Its discovery by Astra Läkemedel AB was a result of systematic efforts to modulate the pharmacokinetic and pharmacodynamic properties of this class of compounds. The N-isopropyl group imparts a longer duration of action, likely due to increased lipophilicity and altered metabolism. While a detailed pharmacological profile of the pure (R)-enantiomer remains to be fully elucidated in the public domain, the foundational knowledge of its synthesis and general mechanism of action provides a strong basis for further research. This technical guide serves as a consolidated resource to aid researchers, scientists, and drug development professionals in their exploration of this and related compounds. Further studies are warranted to fully characterize its receptor and transporter interaction profile, in vivo effects, and potential therapeutic applications.

References

- 1. Isopropylamphetamine - Wikipedia [en.wikipedia.org]

- 2. Isopropylamphetamine | C12H19N | CID 213536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 4. Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-N-(1-phenylethyl)propan-2-amine Derivatives and Analogues for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-N-(1-phenylethyl)propan-2-amine, its derivatives, and analogues, with a focus on their synthesis, pharmacological activities, and structure-activity relationships. This document is intended to serve as a valuable resource for researchers and scientists involved in the discovery and development of novel therapeutics targeting G-protein coupled receptors, particularly dopamine and serotonin receptors.

Introduction

(R)-N-(1-phenylethyl)propan-2-amine and its analogues represent a class of secondary amines built upon the phenethylamine scaffold, a privileged structure in medicinal chemistry. The inherent chirality of the 1-phenylethyl moiety offers a key structural element for stereoselective interactions with biological targets.[1] Derivatives of this core structure have been investigated for their potential to modulate the activity of various central nervous system receptors, making them attractive candidates for the development of novel treatments for neurological and psychiatric disorders.

Chemical Synthesis

The synthesis of (R)-N-(1-phenylethyl)propan-2-amine derivatives and analogues is most commonly achieved through reductive amination. This versatile method involves the reaction of a ketone or aldehyde with a primary or secondary amine in the presence of a reducing agent.

A general synthetic approach involves the condensation of a substituted or unsubstituted acetophenone with a primary amine, such as isopropylamine, to form an intermediate imine. This imine is then reduced to the desired secondary amine. Chiral resolution of the racemic amine can be performed using chiral acids, such as tartaric acid, to isolate the desired (R)-enantiomer.[2]

Key Synthetic Methodologies:

-

Reductive Amination: This is a widely used method for forming C-N bonds. The reaction of a ketone (e.g., acetophenone) with an amine (e.g., isopropylamine) in the presence of a reducing agent like sodium borohydride (NaBH₄) or hydrogen gas with a catalyst (e.g., Palladium on carbon) yields the corresponding secondary amine.[2]

-

Leuckart Reaction: This reaction utilizes formamide or ammonium formate to reductively aminate ketones, providing an alternative route to these compounds.[2]

-

Enzymatic Transamination: Transaminases offer a green and highly stereoselective method for the synthesis of chiral amines from prochiral ketones.

Pharmacological Activity and Mechanism of Action

Derivatives of (R)-N-(1-phenylethyl)propan-2-amine primarily exert their pharmacological effects by interacting with monoamine neurotransmitter systems, particularly the dopaminergic and serotonergic systems. Many of these compounds have been investigated as ligands for dopamine and serotonin receptors.

Dopamine Receptor Activity

Several analogues of (R)-N-(1-phenylethyl)propan-2-amine have shown affinity for dopamine D2-like receptors (D2, D3, and D4), which are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins.[3] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This signaling cascade is a key mechanism in modulating neuronal excitability and neurotransmitter release.

Serotonin Receptor Activity

The phenethylamine scaffold is also a common feature in ligands for serotonin receptors. Derivatives of (R)-N-(1-phenylethyl)propan-2-amine have been explored for their activity at 5-HT2A receptors. The 5-HT2A receptor, another GPCR, is coupled to Gαq proteins and its activation leads to the stimulation of phospholipase C and subsequent downstream signaling events. N-benzyl substitution on phenethylamines has been shown to significantly increase affinity for the 5-HT2A receptor.[5]

Structure-Activity Relationships (SAR)

The biological activity of (R)-N-(1-phenylethyl)propan-2-amine derivatives can be significantly influenced by structural modifications at various positions of the molecule.

-

N-Substitution: The nature of the substituent on the nitrogen atom plays a crucial role in receptor affinity and selectivity. While small alkyl groups are often well-tolerated, larger or more complex substituents can dramatically alter the pharmacological profile. For example, N-benzyl substitution on phenethylamines can significantly enhance affinity for 5-HT2A receptors.[5]

-

Phenyl Ring Substitution: Substitution on the phenyl ring can modulate potency and selectivity. The position and electronic properties of the substituents can influence how the ligand binds to the receptor.

-

Stereochemistry: The (R)-configuration at the chiral center is often critical for high-affinity binding to specific receptor subtypes, highlighting the importance of stereochemistry in drug-receptor interactions.

Quantitative Data

The following table summarizes the inhibitory activity of a series of β-phenethylamine derivatives on dopamine reuptake, providing insights into the structure-activity relationships within this class of compounds. Please note that specific data for (R)-N-(1-phenylethyl)propan-2-amine was not available in the reviewed literature; the presented data is for structurally related analogues.[6][7]

| Compound | Ar | R1 | R2 | IC50 (nM) | % of inhibition at 1 μM |

| 1 | Phenyl | H | H | 1,230.0 | 30.0 |

| 2 | Thiophenyl | H | H | 1,090.0 | 35.0 |

| 3 | 4-Methylphenyl | H | H | 3,838.0 | 20.0 |

| 5 | Phenyl | CH3 | H | 1,650.0 | 28.0 |

| 6 | Thiophenyl | CH3 | H | 878.5 | 40.0 |

| 8 | 4-Methylphenyl | CH3 | H | - | 28.5 |

| 9 | Phenyl | CH2CH3 | H | 360.5 | 65.0 |

| 10 | Thiophenyl | CH2CH3 | H | 947.9 | 38.0 |

Data extracted from a study on β-phenethylamine derivatives and their inhibitory effect on dopamine reuptake.[6][7]

Experimental Protocols

General Procedure for the Synthesis of N-Substituted Phenylethylamines via Reductive Amination

-

Imine Formation: To a suspension of the appropriate phenethylamine hydrochloride (1.0 mmol) and aldehyde or ketone (1.1 equiv) in ethanol (10 mL), add triethylamine (1.0 equiv). Stir the reaction mixture at room temperature until imine formation is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC) (typically 30 minutes to 3 hours).

-

Reduction: Add sodium borohydride (2.0 mmol) to the reaction mixture and stir for an additional 30 minutes.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between dichloromethane (CH₂Cl₂) and water (1:1, 30 mL). Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or by precipitation as a hydrochloride salt.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor. Homogenize the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer

-

Test compound at various concentrations

-

Radioligand (e.g., [³H]-Spiperone) at a concentration near its Kd

-

Membrane preparation

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.[8]

cAMP Functional Assay for Gi-Coupled Receptors

This protocol describes a general method for assessing the functional activity of compounds at Gi-coupled receptors, such as the dopamine D2 receptor, by measuring changes in intracellular cAMP levels.

-

Cell Culture: Culture a suitable cell line stably expressing the dopamine D2 receptor in appropriate media.

-

Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to attach overnight.

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Add the test compound at various concentrations and incubate for a short period.

-

Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[9][10]

-

Data Analysis: Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve. Calculate the EC50 (for agonists) or IC50 (for antagonists) values.

Experimental and Drug Discovery Workflow

The discovery and development of novel GPCR ligands, such as derivatives of (R)-N-(1-phenylethyl)propan-2-amine, typically follows a structured workflow.

Conclusion

(R)-N-(1-phenylethyl)propan-2-amine derivatives and analogues constitute a promising class of compounds for the development of novel therapeutics targeting dopamine and serotonin receptors. Their synthesis is readily achievable through established methods, and their pharmacological profiles can be finely tuned through systematic structural modifications. The detailed experimental protocols and workflows provided in this guide offer a solid foundation for researchers to further explore the potential of this chemical scaffold in drug discovery. Future work should focus on elucidating the in vivo efficacy and safety profiles of lead compounds to advance them towards clinical development.

References

- 1. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride | 116297-12-2 [smolecule.com]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resources.revvity.com [resources.revvity.com]

In-depth Technical Guide: Theoretical and Computational Studies of (R)-N-(1-phenylethyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-(1-phenylethyl)propan-2-amine, a chiral secondary amine, holds significance as a synthetic building block in medicinal chemistry and materials science. Understanding its three-dimensional structure, conformational landscape, and electronic properties is crucial for predicting its interactions with biological targets and designing novel derivatives with tailored functionalities. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the molecular characteristics of (R)-N-(1-phenylethyl)propan-2-amine. It details established quantum chemical and molecular mechanics approaches, summarizes key computed physicochemical and spectroscopic data, and outlines experimental protocols for its characterization.

Introduction

(R)-N-(1-phenylethyl)propan-2-amine belongs to the phenethylamine class of compounds, many of which exhibit significant biological activity.[1] Its structure, featuring a chiral center at the benzylic carbon, results in two enantiomers, (R) and (S), which can display distinct pharmacological and toxicological profiles.[1] This stereoisomerism underscores the importance of detailed structural and energetic analyses for understanding its potential applications.

Computational chemistry offers powerful tools to investigate the molecular properties of such chiral compounds at an atomic level of detail.[2] Methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide insights into conformational preferences, electronic structure, and intermolecular interactions, complementing experimental data from techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[2]

This guide serves as a resource for researchers interested in applying or interpreting theoretical and computational studies on (R)-N-(1-phenylethyl)propan-2-amine and related molecules.

Molecular Properties and Data Presentation

A summary of the key physicochemical and computed properties of (R)-N-(1-phenylethyl)propan-2-amine is presented below.

Table 1: Physicochemical Properties of (R)-N-(1-phenylethyl)propan-2-amine

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N | [3][4] |

| Molecular Weight | 163.26 g/mol | [3] |

| CAS Number | 19302-16-0 | [4][5] |

| Predicted pKa | 9.77 ± 0.29 | [4] |

| XLogP3 | 2.5 | [3] |

| Topological Polar Surface Area | 12 Ų | [3] |

| Rotatable Bond Count | 3 | [4] |

Table 2: Representative ¹H NMR Spectral Data for N-(1-phenylethyl)propan-2-amine

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet | 5H |

| Chiral Methine (C₆H₅-CH-N) | ~3.80 | Quartet | 1H |

| Isopropyl Methine (CH-(CH₃)₂) | ~2.54 | Heptet | 1H |

| Isopropyl Methyl (CH-(CH₃)₂) | 0.91 - 0.94 | Doublet | 6H |

| Amine (N-H) | Variable | Broad Singlet | 1H |

Data obtained from Benchchem for the racemic mixture.[6] The chemical shift of the amine proton is dependent on solvent and concentration.

Table 3: Predicted ¹³C NMR Chemical Shifts for Propan-2-amine Moiety

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Isopropyl Methine (CH-(CH₃)₂) | 45-55 |

| Isopropyl Methyl (CH-(CH₃)₂) | 20-30 |

Values are estimated based on typical chemical shifts for secondary amines and may vary.[7][8]

Theoretical and Computational Methodologies

Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of organic molecules.[2] A typical computational protocol for (R)-N-(1-phenylethyl)propan-2-amine would involve:

-